2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological and pharmacological activities, particularly in the field of medicinal chemistry.
Scientific Research Applications
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . Another method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of ultrasonic-assisted synthesis and polyphosphoric acid-mediated condensation reactions suggest scalable and efficient routes for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
1,2,3-Triazole derivatives: These compounds are also known for their anticancer properties and are synthesized using similar methods.
Uniqueness
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2/cyclin A2 .
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-11-3-2-4-12(7-11)19-14(23)9-20-10-17-15-13(16(20)24)8-18-21(15)5-6-22/h2-4,7-8,10,22H,5-6,9H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPAMGCKAXKJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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